Calcium cyclohexanebutyrate Calcium cyclohexanebutyrate
Brand Name: Vulcanchem
CAS No.: 110861-66-0
VCID: VC0026897
InChI: InChI=1S/2C10H18O2.Ca/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2
SMILES: C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ca+2]
Molecular Formula: C20H34CaO4
Molecular Weight: 378.56

Calcium cyclohexanebutyrate

CAS No.: 110861-66-0

Cat. No.: VC0026897

Molecular Formula: C20H34CaO4

Molecular Weight: 378.56

* For research use only. Not for human or veterinary use.

Calcium cyclohexanebutyrate - 110861-66-0

Specification

CAS No. 110861-66-0
Molecular Formula C20H34CaO4
Molecular Weight 378.56
IUPAC Name calcium;4-cyclohexylbutanoate
Standard InChI InChI=1S/2C10H18O2.Ca/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2
SMILES C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ca+2]

Introduction

ParameterValue
CAS Number110861-66-0
Linear Formula[C6H11(CH2)3CO2]2Ca
Molecular Weight378.56 g/mol
MDL NumberMFCD00050724
Pubchem CID3350712

Calcium cyclohexanebutyrate is part of a broader class of metal carboxylates that find applications in various fields including analytical chemistry, materials science, and biotechnology. The compound's properties derive from both its organic cyclohexane moiety and the presence of the calcium ion, making it a valuable bridging compound between organic and inorganic chemistry domains.

Physical and Chemical Properties

Calcium cyclohexanebutyrate possesses distinct physical and chemical properties that determine its behavior in various applications. Understanding these properties is essential for researchers working with this compound.

Basic Physical Properties

The physical characteristics of calcium cyclohexanebutyrate are summarized in the table below:

PropertyValue
AppearanceSolid
Molecular Weight378.56 g/mol
Melting Point260°C
Boiling PointNot available
Exact Mass378.208 g/mol
Monoisotopic Mass378.208 g/mol

The compound presents as a solid at room temperature with a relatively high melting point of 260°C, indicating strong intermolecular forces consistent with its ionic character . The exact and monoisotopic mass values provide important reference points for analytical detection and identification of the compound in complex mixtures.

Chemical Reactivity

As a calcium salt of an organic acid, calcium cyclohexanebutyrate exhibits chemical behavior characteristic of metal carboxylates. The calcium ion is coordinated by the carboxylate groups of the cyclohexanebutyrate anions, forming a stable salt. This coordination influences the compound's solubility, reactivity, and applications in various chemical processes.

The compound can participate in ion exchange reactions, serving as a source of calcium ions in organic systems. The cyclohexyl group contributes hydrophobicity to the molecule, affecting its solubility profile in different solvents. This dual nature—having both hydrophilic (carboxylate) and hydrophobic (cyclohexyl) components—makes it particularly useful in certain applications requiring controlled release of calcium ions in non-aqueous environments.

Synthesis and Preparation Methods

The synthesis of calcium cyclohexanebutyrate typically follows established procedures for metal salt formation from organic acids. Various methods have been documented for its preparation at both laboratory and industrial scales.

Laboratory Synthesis

The primary method for synthesizing calcium cyclohexanebutyrate involves the reaction of cyclohexanebutanoic acid with a calcium source under controlled conditions. The most common approach utilizes calcium hydroxide or calcium carbonate as the calcium source:

2 C10H18O2 (cyclohexanebutanoic acid) + Ca(OH)2 → (C10H17O2)2Ca + 2 H2O

Or alternatively:

2 C10H18O2 (cyclohexanebutanoic acid) + CaCO3 → (C10H17O2)2Ca + H2O + CO2

These reactions are typically conducted in aqueous media, with the final product isolated through filtration and subsequent drying processes. The reaction conditions, including temperature, pH, and concentration of reactants, significantly influence the purity and yield of the final product.

Industrial Production

For large-scale production, the synthesis process is optimized for higher yields and purity. Industrial methods employ similar chemical reactions as laboratory synthesis but with modifications to improve efficiency and reduce costs. The process parameters are carefully controlled, including:

  • Precise temperature regulation

  • Controlled pH conditions

  • Optimized reactant concentrations

  • Efficient mixing and reaction time

These industrial processes are designed to minimize side reactions and ensure consistent product quality. The scale-up from laboratory to industrial production requires substantial engineering considerations to maintain reaction efficiency while addressing practical constraints of large-scale chemical manufacturing.

Applications in Scientific Research

Calcium cyclohexanebutyrate has found diverse applications across multiple scientific disciplines due to its unique properties.

Applications in Chemistry

In chemistry, calcium cyclohexanebutyrate serves several important functions:

  • It is utilized as a reagent in organic synthesis, particularly in reactions requiring a source of calcium ions in organic media

  • The compound serves as a standard in analytical chemistry for calcium determination

  • It functions as a catalyst or catalyst precursor in certain organic transformations

  • Its role as a calcium standard for organic systems makes it valuable in calibration and reference applications

These applications leverage the compound's ability to provide calcium ions in organic environments where traditional inorganic calcium salts may have limited solubility or reactivity.

Biological and Medical Applications

The biological and medical applications of calcium cyclohexanebutyrate include:

  • Studies involving calcium signaling and metabolism in biological systems

  • Potential therapeutic applications as a calcium supplement with specific solubility properties

  • Research into calcium-dependent cellular processes

The compound's unique solubility profile may offer advantages in certain biological applications where controlled calcium release is desired.

Microfluidic Applications

A particularly noteworthy application of calcium cyclohexanebutyrate is in microfluidic technology. Researchers have employed this compound in the synthesis of alginate microspheres:

  • When dissolved in octanol, calcium cyclohexanebutyrate has been used in microfluidic devices for the production of solid alginate microspheres

  • This approach has been successful in creating microspheres with controlled properties

  • The technique leverages the compound's solubility in organic solvents to facilitate crosslinking of alginate polymers

This application demonstrates the utility of calcium cyclohexanebutyrate in advanced materials synthesis and encapsulation technologies. The research shows that "a solution of calcium cyclohexanebutyrate was dissolved in octanol. Solid alginate microspheres were successfully produced via this method" . This approach provides a controlled method for generating microspheres with potential applications in drug delivery, cell encapsulation, and other biomedical technologies.

Comparison with Similar Compounds

To better understand calcium cyclohexanebutyrate's unique properties and applications, it is informative to compare it with similar compounds, including other metal salts of cyclohexanebutyric acid and alternative calcium compounds.

Comparison with Other Metal Cyclohexanebutyrates

Other metal salts of cyclohexanebutyric acid exhibit different properties based on the coordinating metal ion:

CompoundMetal IonNotable Differences
Cadmium cyclohexanebutyrateCd2+Higher molecular weight (450.9 g/mol), different toxicity profile, different coordination properties
Manganese cyclohexanebutyrateMn2+Different magnetic properties, different color, alternative applications in catalysis

Cadmium cyclohexanebutyrate (CAS: 55700-14-6), for instance, has a molecular formula of C20H34O4Cd and a higher molecular weight of 450.9 g/mol . While structurally similar to the calcium analog, it exhibits distinct chemical behavior due to the different electronic properties and atomic size of cadmium compared to calcium.

Comparison with Other Calcium Salts

When compared to other calcium salts, calcium cyclohexanebutyrate offers unique advantages in specific applications:

  • Compared to calcium gluconate, calcium cyclohexanebutyrate has different solubility properties due to its more hydrophobic organic component

  • Unlike inorganic calcium salts (e.g., calcium chloride, calcium carbonate), calcium cyclohexanebutyrate offers better compatibility with organic systems

  • The cyclohexyl moiety provides distinctive hydrophobicity that influences the compound's behavior in various solvents and applications

These comparative advantages explain why calcium cyclohexanebutyrate is preferred in certain specialized applications, particularly those requiring calcium ion availability in organic or mixed media systems.

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